Dbco-peg4-SS-tco

ADC Development Bioreducible Linker Targeted Drug Delivery

DBCO-PEG4-SS-TCO is a cleavable heterobifunctional linker engineered for stepwise dual bioorthogonal conjugation in ADC development. The DBCO moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized targeting molecules, while the TCO group supports inverse-electron-demand Diels-Alder (iEDDA) ligation with tetrazine-modified payloads. A four-unit PEG4 spacer ensures aqueous solubility and minimizes steric hindrance. Its defining feature—the bioreducible disulfide (SS) bond—undergoes cleavage at intracellular glutathione concentrations (1–10 mM GSH), enabling tumor-specific payload liberation that non-cleavable linkers (e.g., TCO-PEG4-DBCO) cannot achieve. Supplied at ≥98% HPLC purity with a molecular weight of 839.07 g/mol; stored at -20 °C. Ideal for researchers demanding redox-triggered release and orthogonal dual-handle flexibility in a single linker architecture.

Molecular Formula C43H58N4O9S2
Molecular Weight 839.1 g/mol
Cat. No. B15144214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg4-SS-tco
Molecular FormulaC43H58N4O9S2
Molecular Weight839.1 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C43H58N4O9S2/c48-40(18-19-42(50)47-34-37-12-7-6-10-35(37)16-17-36-11-8-9-15-39(36)47)44-21-25-53-27-29-55-31-30-54-28-26-52-24-20-41(49)45-22-32-57-58-33-23-46-43(51)56-38-13-4-2-1-3-5-14-38/h1-2,6-12,15,38H,3-5,13-14,18-34H2,(H,44,48)(H,45,49)(H,46,51)/b2-1+/t38-/m1/s1
InChIKeyPLNJLVRXRBJPOE-FXUJNMGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-SS-TCO: Cleavable Heterobifunctional Linker for ADC Synthesis and Bioorthogonal Conjugation


DBCO-PEG4-SS-TCO is a cleavable heterobifunctional linker that integrates a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) with a trans-cyclooctene (TCO) moiety for inverse-electron-demand Diels-Alder (iEDDA) ligation, separated by a four-unit polyethylene glycol (PEG4) spacer and a bioreducible disulfide (SS) bond . This modular architecture enables dual bioorthogonal conjugation strategies while providing a redox-triggered release mechanism applicable in antibody-drug conjugate (ADC) development and targeted bioconjugation workflows [1]. The compound is supplied as a light yellow oil or solid with a molecular weight of 839.07-839.1 g/mol, a purity specification of ≥95-98% by HPLC, and storage conditions of -20 °C [2].

Why DBCO-PEG4-SS-TCO Cannot Be Replaced by Non-Cleavable or Alternative-PEG Linkers


Substituting DBCO-PEG4-SS-TCO with a generic DBCO-TCO linker lacking the disulfide bond (e.g., TCO-PEG4-DBCO) eliminates the redox-triggered release capability essential for intracellular payload liberation in ADC applications, as demonstrated in controlled detachment studies where glutathione (5 mM) induced cleavage only in disulfide-containing constructs [1]. Similarly, altering the PEG spacer length or omitting the PEG4 segment compromises aqueous solubility and steric accessibility; PEG4 spacers are specifically documented to reduce aggregation and minimize steric hindrance in polar conjugation systems, whereas shorter or absent PEG units yield suboptimal conjugation efficiency . The precise combination of cleavable SS bond, PEG4 spacer, and dual bioorthogonal handles is not interchangeable with any single-component variant without functional degradation .

DBCO-PEG4-SS-TCO: Quantitative Differentiation vs. TCO-PEG4-DBCO and Other ADC Linkers


Cleavable Disulfide Bond Enables Redox-Triggered Payload Release vs. Non-Cleavable TCO-PEG4-DBCO

DBCO-PEG4-SS-TCO contains a bioreducible disulfide (SS) bond that undergoes cleavage upon exposure to reducing agents (GSH, DTT, TCEP), enabling intracellular payload release . In contrast, the closely related analog TCO-PEG4-DBCO (CAS 1801863-88-6) lacks the SS bond and is classified as a non-cleavable linker, precluding redox-triggered dissociation . A controlled cell-glue study demonstrated that constructs containing disulfide bonds (DBCO-SS-Tz) exhibited glutathione (5 mM)-induced detachment, whereas DBCO-TCO constructs without SS showed no cleavage response [1]. This functional dichotomy directly determines whether an ADC linker can achieve tumor-cell-specific drug liberation or remains permanently conjugated.

ADC Development Bioreducible Linker Targeted Drug Delivery

Dual Orthogonal Click Chemistry Handles Enable Sequential Conjugation vs. Single-Handle Linkers

DBCO-PEG4-SS-TCO provides two orthogonal bioorthogonal reactive groups: DBCO for SPAAC with azides and TCO for iEDDA with tetrazines . This dual-handle architecture permits sequential, non-interfering conjugation steps—first attaching an azide-modified antibody via DBCO, then ligating a tetrazine-modified payload via TCO . Single-handle linkers (e.g., DBCO-only or TCO-only) lack this sequential conjugation capability. The reaction kinetics differ markedly: DBCO-azide SPAAC proceeds with second-order rate constants of ~0.1-3.15 M⁻¹s⁻¹ in aqueous buffers, while TCO-tetrazine iEDDA exhibits rates up to 1×10⁶ M⁻¹s⁻¹ .

Bioorthogonal Chemistry Sequential Bioconjugation Pretargeting

PEG4 Spacer Enhances Aqueous Solubility and Reduces Steric Hindrance vs. Non-PEG or Shorter PEG Linkers

The PEG4 spacer in DBCO-PEG4-SS-TCO provides hydrophilic character that enhances aqueous solubility and reduces aggregation compared to linkers lacking PEG or containing shorter PEG units . The PEG4 segment is specifically documented to minimize steric hindrance during conjugation, improving accessibility of the reactive DBCO and TCO moieties to their respective bioorthogonal partners . Linkers without PEG spacers or with PEG2/PEG3 units exhibit reduced water solubility and increased aggregation propensity, which can compromise conjugation efficiency in aqueous biological buffers .

PEGylation Solubility Enhancement Steric Hindrance Reduction

High Purity (≥98% by HPLC) Ensures Reproducible Conjugation Stoichiometry vs. Lower-Purity (95%) Batches

DBCO-PEG4-SS-TCO is commercially available at purity levels of ≥98% (HPLC) from multiple vendors, with some specifications reaching 98.78% . In contrast, standard commercial grades of structurally similar linkers (e.g., TCO-PEG4-DBCO) are frequently specified at 95% purity . The higher purity specification reduces the presence of uncharacterized impurities that can interfere with precise stoichiometric calculations during ADC conjugation—a critical factor where antibody-linker-drug ratios directly influence therapeutic index and reproducibility .

Analytical Chemistry Quality Control ADC Synthesis

DBCO-PEG4-SS-TCO: Validated Application Scenarios Based on Quantitative Differentiation


ADC Synthesis Requiring Intracellular Redox-Triggered Payload Release

DBCO-PEG4-SS-TCO is the appropriate linker for ADC constructs where the cytotoxic payload must be liberated specifically within the reducing environment of tumor cells. The disulfide bond undergoes cleavage in the presence of 1-10 mM glutathione (GSH) or 5-20 mM dithiothreitol (DTT) . Non-cleavable analogs like TCO-PEG4-DBCO cannot achieve this triggered release and are functionally unsuitable for ADC designs dependent on endosomal/lysosomal drug liberation . This scenario leverages the cleavability differentiation established in Section 3.

Sequential, Orthogonal Bioconjugation for Pretargeted Imaging or Multi-Component Assemblies

The dual orthogonal handles (DBCO for azide-SPAAC; TCO for tetrazine-iEDDA) enable stepwise conjugation without cross-reactivity. Users can first conjugate an azide-modified targeting moiety (e.g., antibody) to the DBCO terminus, then subsequently ligate a tetrazine-functionalized payload (fluorophore, radionuclide, or drug) to the TCO terminus . The TCO-tetrazine iEDDA reaction proceeds with second-order rate constants up to 1×10⁶ M⁻¹s⁻¹, enabling rapid payload attachment at low concentrations . Single-handle linkers cannot support this sequential workflow, and the PEG4 spacer ensures both reactive sites remain sterically accessible in aqueous media . This scenario leverages the dual-handle orthogonal reactivity differentiation established in Section 3.

High-Reproducibility ADC Conjugation with Precise Stoichiometric Control

For research laboratories and early-stage ADC development requiring tight control over drug-to-antibody ratio (DAR), DBCO-PEG4-SS-TCO with ≥98% HPLC purity provides reduced impurity interference compared to 95%-purity alternatives . The higher purity specification minimizes batch-to-batch variability and enables more accurate calculation of molar excess requirements during SPAAC conjugation (typically 1.5-3 fold excess of linker over azide-modified antibody) . This scenario leverages the purity differentiation established in Section 3.

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